(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one is a chemical compound that features a piperidinone ring substituted with a furan ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, which may involve the use of catalysts and specific reaction conditions to ensure the correct orientation and attachment.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan ring or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce carbonyl or carboxyl groups.
Scientific Research Applications
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one: can be compared with other piperidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1 |
InChI Key |
XGPOTQVNDBYTKG-RCOVLWMOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CO2 |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.